

Application Notes and Protocols for CRT0105950 in Cell Culture

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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

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These application notes provide detailed protocols for the use of **CRT0105950**, a potent inhibitor of LIM kinase 1 (LIMK1) and LIMK2, in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its activity, and offer step-by-step protocols for key experimental applications.

Mechanism of Action

CRT0105950 is a highly selective and potent small molecule inhibitor of both LIMK1 and LIMK2.^{[1][2]} The LIM kinases are crucial regulators of cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, a protein responsible for actin depolymerization.^{[2][3]} By inhibiting LIMK1 and LIMK2, **CRT0105950** prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent alterations in the actin cytoskeleton.^{[2][4]} This disruption of cytoskeletal dynamics affects various cellular processes, including cell proliferation, migration, and invasion, making **CRT0105950** a valuable tool for cancer research.^{[1][2][4]} Additionally, **CRT0105950** has been shown to disrupt mitotic microtubule organization, leading to mitotic defects and impaired tumor cell proliferation.^{[4][5]}

Quantitative Data

The following tables summarize the in vitro and cell-based potency of **CRT0105950**.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)
LIMK1	0.3[1][4]
LIMK2	1[1][4]

Table 2: Cellular Activity in Cancer Cell Lines

Cell Line	Cancer Type	Assay	EC50 (μM)
Various (656 cell line screen)	Rhabdomyosarcoma, Neuroblastoma, Kidney Cancer	Cell Proliferation	Not specified, but identified as significantly sensitive[4][5]
MV-4-11	Leukemia	Cell Viability	0.386533[6]
SKM-1	Haematopoietic Neoplasm	Cell Viability	0.462321[6]
HL-60	Acute Myeloid Leukaemia	Cell Viability	0.580795[6]
NB12	Neuroblastoma	Cell Viability	0.590171[6]
MOLM-13	Acute Myeloid Leukaemia	Cell Viability	0.593222[6]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with CRT0105950

This protocol outlines the general procedure for treating adherent cancer cell lines with **CRT0105950**.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231, A549)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **CRT0105950** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Sterile cell culture plates or flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Culture cells to 80-90% confluency.
 - Wash cells with PBS and detach using trypsin-EDTA.
 - Resuspend cells in complete medium and perform a cell count.
 - Seed cells into appropriate culture vessels at the desired density for your experiment (e.g., 96-well plate for viability assays, 6-well plate for western blotting).
 - Incubate overnight to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a fresh dilution of **CRT0105950** from the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.
 - Remove the medium from the cells and replace it with the medium containing **CRT0105950** or vehicle control (DMSO).
- Incubation:

- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
- Downstream Analysis:
 - Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.

Protocol 2: Western Blotting for Phospho-Cofilin Inhibition

This protocol describes how to assess the inhibitory effect of **CRT0105950** on cofilin phosphorylation.

Materials:

- Treated cell lysates (from Protocol 1)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-cofilin (Ser3), anti-cofilin, anti- α -Tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification:
 - After treatment with **CRT0105950**, wash cells with ice-cold PBS.
 - Lyse cells in lysis buffer and collect the lysate.
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Quantify band intensities and normalize the phospho-cofilin signal to total cofilin and the loading control.

Protocol 3: Matrigel Invasion Assay

This protocol allows for the evaluation of the effect of **CRT0105950** on cancer cell invasion.

Materials:

- Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

- Serum-free cell culture medium
- Complete cell culture medium (with chemoattractant, e.g., 10% FBS)
- **CRT0105950**
- Cotton swabs
- Methanol
- Crystal violet staining solution

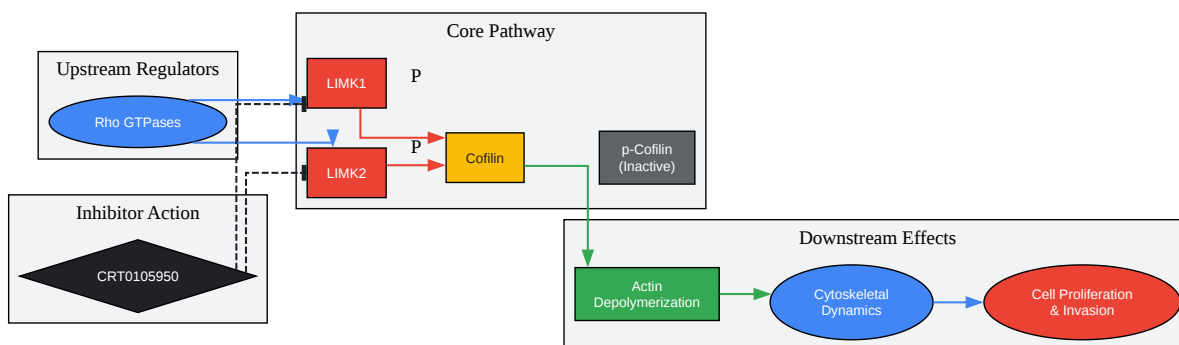
Procedure:

- Chamber Rehydration and Cell Seeding:
 - Rehydrate the Matrigel-coated inserts with serum-free medium.
 - Treat cells with **CRT0105950** or vehicle control for a predetermined time.
 - Harvest and resuspend the treated cells in serum-free medium.
 - Seed the cells into the upper chamber of the inserts.
- Invasion:
 - Add complete medium containing a chemoattractant to the lower chamber.
 - Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
- Staining and Quantification:
 - After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
 - Fix the invading cells on the bottom of the membrane with methanol.
 - Stain the cells with crystal violet.

- Count the number of invading cells in several microscopic fields.

Visualizations

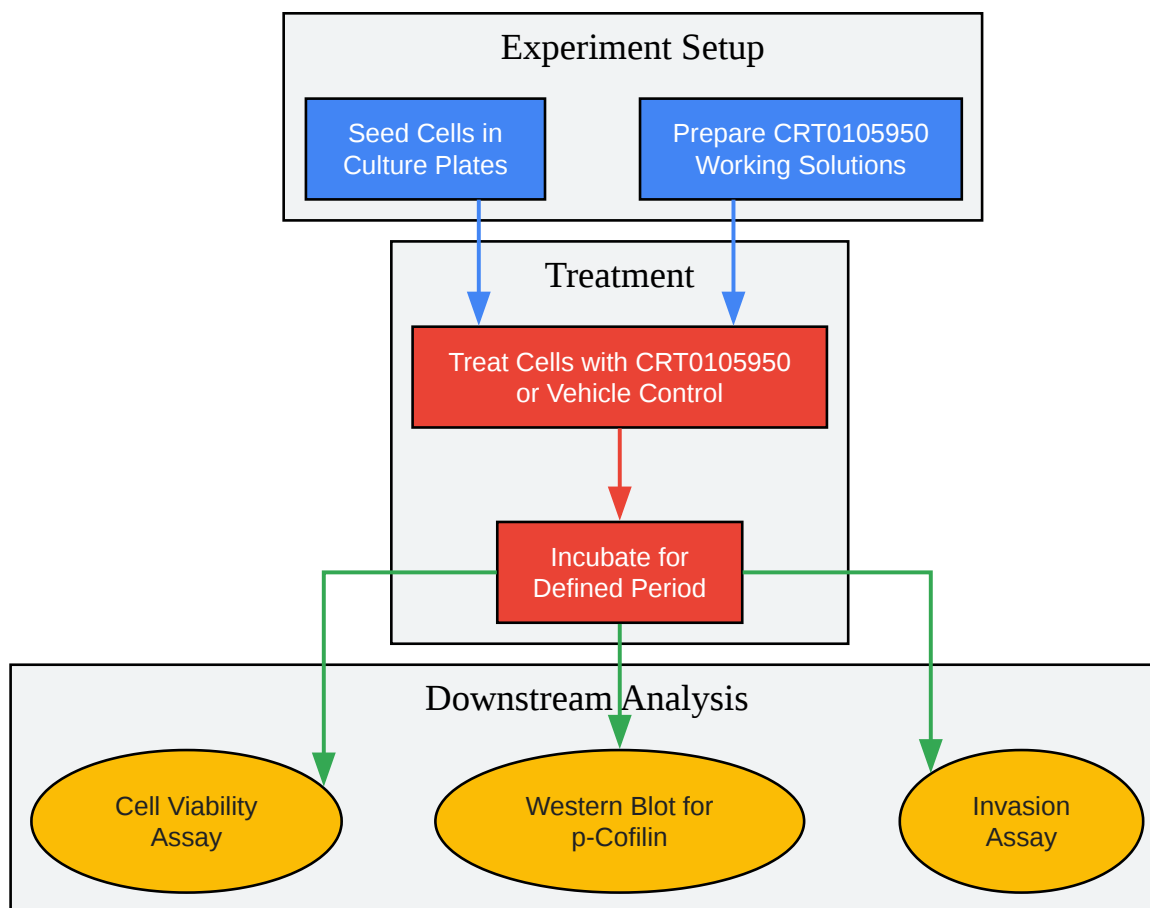
Signaling Pathway



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Caption: Mechanism of action of **CRT0105950** in the LIMK signaling pathway.

Experimental Workflow



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